molecular formula C24H25N7O3 B2955321 2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920262-67-5

2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2955321
CAS No.: 920262-67-5
M. Wt: 459.51
InChI Key: SRKUHDUNWJDJFG-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-33-19-9-8-17(14-20(19)34-2)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)18-6-4-3-5-7-18/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKUHDUNWJDJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3C_{24}H_{26}N_4O_3. It features a piperazine moiety linked to a triazolopyrimidine structure and a dimethoxyphenyl group, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Compounds similar to this molecule have been reported to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. For example, studies on phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating potent anticancer effects .
  • Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways by activating caspases and inducing DNA fragmentation .
  • Target Selectivity : The selectivity for cancer targets such as EGFR and VGFR2 has been noted in related compounds, suggesting that this compound could also exhibit similar selective inhibition profiles .

Antimicrobial Activity

The structural elements of the compound suggest potential antimicrobial properties. Triazole compounds have historically shown efficacy against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also interact with neurotransmitter systems. Similar compounds have been investigated for their effects on monoamine oxidase (MAO) activity, which is crucial for neurotransmitter metabolism . This suggests potential applications in treating neurodegenerative disorders or mood disorders.

Study 1: Anticancer Efficacy

In a study focusing on triazolo-pyrimidine derivatives, one compound demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of 5 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Mechanistic Insights

Molecular docking studies conducted on similar compounds revealed binding affinities to various kinases involved in cancer progression. These insights suggest that the compound may act as a multitarget inhibitor, impacting several pathways simultaneously .

Data Summary Table

Biological Activity Mechanism IC50 Values References
AnticancerApoptosis induction via caspase activation0.3 - 24 µM (various cell lines) ,
AntimicrobialDisruption of cell membranesVaries by strain
NeuropharmacologicalMAO inhibitionNot specified

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer :

  • Use regioselective cyclization strategies to assemble the triazolo[4,5-d]pyrimidine core, as demonstrated in analogous heterocyclic systems .
  • Employ glacial acetic acid with catalytic HCl for chalcone-derived intermediates, similar to pyrazoline synthesis protocols (e.g., reflux at 60–65°C for 5–8 hours) .
  • Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) .
  • Key Data :
ParameterExample from Analogous Systems
Reaction Time5–8 hours (pyrazoline synthesis)
Solvent SystemGlacial acetic acid + HCl
Purification Yield80–85% (after recrystallization)

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Assign aromatic protons (δ 6.7–7.7 ppm) and piperazine/ethanone signals (δ 3.1–4.0 ppm) using ¹H/¹³C-NMR, as in pyrazoline derivatives .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and triazole/pyrimidine ring vibrations .
  • Mass Spectrometry : Use EIMS or HRMS to verify molecular ion peaks (e.g., m/z 356 for pyrazolines) .
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the 3,4-dimethoxyphenyl group to assess electron-donating/withdrawing effects on receptor binding (e.g., replace methoxy with ethoxy or halogens) .
  • Triazolo-Pyrimidine Core : Compare bioactivity of triazolo[4,5-d]pyrimidine derivatives with related scaffolds (e.g., thiadiazolo[3,2-a]pyrimidines) .
  • Biological Assays : Use antimicrobial (MIC testing) or kinase inhibition assays (e.g., ATP-competitive binding) to correlate substituents with activity .
  • Key SAR Data :
SubstituentObserved Activity Trend (Example)
4-MethoxyphenylEnhanced antifungal activity
4-EthoxyphenylReduced solubility, similar potency
Halogenated aryl groupsImproved kinase inhibition

Q. How should contradictory data in biological activity profiles be resolved?

  • Methodological Answer :

  • Replicate Assays : Ensure consistency across cell lines (e.g., HepG2 vs. HEK293) and pathogen strains to rule out model-specific effects .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to determine if discrepancies arise from compound instability .
  • Case Study : Inconsistent antimicrobial data may stem from efflux pump activity in Gram-negative bacteria; combine with efflux inhibitors (e.g., PAβN) to clarify results .

Q. What computational strategies are effective for predicting binding modes with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Align triazolo-pyrimidine cores with known inhibitors (e.g., staurosporine analogs) to identify critical hydrogen-bonding motifs .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • Solubility Testing : Compare results across solvents (DMSO, PBS, ethanol) using nephelometry .
  • Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Common Pitfalls :
  • DMSO stock crystallization: Pre-warm to 37°C before dilution.
  • pH-dependent degradation: Buffer compounds at physiological pH (7.4) during assays .

Synthesis Optimization Table

ChallengeSolutionEvidence Source
Low yield in triazole formationUse iodine(III) mediators for oxidative cyclization
Piperazine-ethanone couplingOptimize stoichiometry (1:1.2 molar ratio)
Purification of polar byproductsEmploy silica gel chromatography with gradient elution

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